molecular formula C9H13BN2O3 B578601 2-Morpholinopyridine-3-boronic acid CAS No. 1218790-86-3

2-Morpholinopyridine-3-boronic acid

Cat. No.: B578601
CAS No.: 1218790-86-3
M. Wt: 208.024
InChI Key: SWDPLAALYQOCHB-UHFFFAOYSA-N
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Description

2-Morpholinopyridine-3-boronic acid is an organoboron compound with the molecular formula C9H13BN2O3. It is a boronic acid derivative that features a morpholine ring attached to a pyridine ring, with a boronic acid group at the 3-position of the pyridine ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing 2-Morpholinopyridine-3-boronic acid involves the halogen-metal exchange followed by borylation. . The reaction conditions often require low temperatures to prevent over-alkylation and ensure the formation of the desired boronic acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Morpholinopyridine-3-boronic acid primarily undergoes reactions typical of boronic acids, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

    Base: Often used in substitution reactions to facilitate the removal of the boronic acid group.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Alcohols and Ketones: Resulting from oxidation reactions.

    Substituted Pyridines: From substitution reactions.

Scientific Research Applications

2-Morpholinopyridine-3-boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Methoxypyrimidine-5-boronic acid
  • Pyrimidine-5-boronic acid
  • 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester

Comparison: 2-Morpholinopyridine-3-boronic acid is unique due to the presence of both a morpholine and pyridine ring, which can influence its reactivity and selectivity in chemical reactions. Compared to other boronic acids, it offers distinct advantages in terms of stability and functional group compatibility, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

(2-morpholin-4-ylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BN2O3/c13-10(14)8-2-1-3-11-9(8)12-4-6-15-7-5-12/h1-3,13-14H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDPLAALYQOCHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=CC=C1)N2CCOCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674171
Record name [2-(Morpholin-4-yl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218790-86-3
Record name [2-(Morpholin-4-yl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1218790-86-3
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